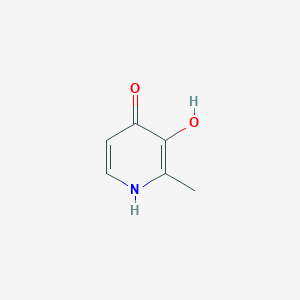

3-hydroxy-2-methyl-4(1H)-pyridinone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-methyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-6(9)5(8)2-3-7-4/h2-3,9H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOPIJQQMRLUAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878905 | |

| Record name | 4-Pyridinone,3-OH-2-Me | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17184-19-9 | |

| Record name | 17184-19-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Hydroxy-2-methyl-4(1H)-pyridinone from Maltol

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed and scientifically rigorous overview of the synthesis of 3-hydroxy-2-methyl-4(1H)-pyridinone from the readily available starting material, maltol. This compound is a critical scaffold in medicinal chemistry, primarily recognized for its potent iron-chelating properties. This document outlines the reaction mechanism, provides a step-by-step experimental protocol, and discusses the rationale behind the procedural choices, aiming to equip researchers and drug development professionals with the knowledge for a successful and reproducible synthesis.

Introduction: The Significance of the 3-Hydroxy-4-pyridinone Scaffold

The 3-hydroxy-4-pyridinone core structure is of significant interest in the field of medicinal chemistry due to its strong and selective iron(III)-chelating capabilities.[1][2] This property has been harnessed in the development of iron-chelating drugs, such as Deferiprone, which is used to treat iron overload conditions like thalassemia.[3][4][5] The ability of these compounds to bind iron makes them valuable for mitigating iron-induced toxicity and for the potential treatment of various other diseases where iron metabolism is dysregulated.[4][6]

Maltol, a naturally occurring compound, serves as an excellent and economical precursor for the synthesis of this compound.[3][7][8] The straightforward conversion of maltol's pyranone ring to the desired pyridinone ring makes this a widely adopted synthetic strategy.[3][4][5]

Synthetic Pathway: From a Pyranone to a Pyridinone

The transformation of maltol (3-hydroxy-2-methyl-4-pyrone) into this compound is achieved through a ring transformation reaction with a primary amine. This reaction can be performed directly or via a protected intermediate, with the latter often providing better yields and cleaner reactions, especially with bulkier amines.[9]

Mechanistic Rationale

The core of the synthesis involves the reaction of maltol with a primary amine.[3][10] The reaction proceeds via a Michael addition of the amine to the α,β-unsaturated ketone system of the pyranone ring. This is followed by a ring-opening and subsequent ring-closure to form the thermodynamically more stable pyridinone ring, with the elimination of a water molecule.[9]

To avoid potential side reactions at the 3-hydroxyl group under basic conditions, a common strategy is to first protect this group, often as a benzyl ether.[9][11] The protected maltol is then reacted with the desired amine, and the resulting N-substituted-3-benzyloxy-pyridinone is deprotected via catalytic hydrogenation to yield the final product.[9][11]

Experimental Protocol: A Validated Step-by-Step Guide

This section details a reliable two-step procedure for the synthesis of this compound from maltol.

Step 1: Protection of Maltol (Synthesis of 3-Benzyloxy-2-methyl-4-pyrone)

Expert Insight: The protection of the hydroxyl group is a critical step that prevents undesired side reactions and often leads to higher yields in the subsequent amination step.[9] The benzyl group is an excellent choice for protection as it is stable under the reaction conditions for pyridinone formation and can be readily removed by catalytic hydrogenation.[9][11]

Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve maltol in a polar aprotic solvent such as DMF.

-

Base Addition: Add a slight excess of a suitable base, such as potassium carbonate, to the solution.

-

Alkylation: Add benzyl chloride dropwise to the stirred suspension.

-

Reaction Conditions: Heat the mixture at a moderate temperature (e.g., 80-90 °C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling, the reaction mixture is poured into water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization.

Step 2: Synthesis of this compound

Expert Insight: This step involves the key ring transformation followed by deprotection. The choice of amine in the first part of this step will determine the N-substituent. For the parent compound, a simple amine like methylamine can be used in a one-pot reaction from maltol.[3][10] However, for more complex derivatives, the protected route is often preferred. The final debenzylation via catalytic hydrogenation is a clean and efficient method.

Protocol:

-

Pyridinone Formation: Dissolve the 3-benzyloxy-2-methyl-4-pyrone in an appropriate solvent (e.g., ethanol/water mixture) and add the primary amine (e.g., methylamine).[3] Reflux the mixture for several hours until TLC analysis indicates the consumption of the starting material.

-

Isolation of Intermediate: Cool the reaction mixture and isolate the precipitated N-substituted-3-benzyloxy-2-methyl-4(1H)-pyridinone by filtration.

-

Catalytic Hydrogenation (Debenzylation): Dissolve the benzylated pyridinone in a suitable solvent like ethanol and add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete.

-

Final Work-up and Purification: Filter the reaction mixture through Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the this compound by recrystallization to obtain a pure crystalline solid.

Visualization of the Synthetic Workflow

The following diagram provides a visual representation of the synthetic pathway from maltol to this compound.

Caption: Synthetic pathway for this compound from maltol.

Data Summary: Expected Outcomes

Below is a table summarizing the expected yields and physical properties of the key compounds in this synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical Appearance |

| 3-Benzyloxy-2-methyl-4-pyrone | C₁₃H₁₂O₃ | 216.23 | >90 | White solid |

| This compound | C₆H₇NO₂ | 125.12 | 80-95 (from protected intermediate) | White crystalline solid |

Trustworthiness and Self-Validation

The integrity of this synthetic protocol is ensured by in-process controls and thorough final product analysis.

-

Chromatographic Monitoring: TLC is employed throughout the synthesis to monitor the progress of reactions, ensuring the complete consumption of starting materials and identifying the formation of products.

-

Spectroscopic Confirmation: The structure and purity of the intermediates and the final product should be unequivocally confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Physical Characterization: The melting point of the final crystalline product should be determined and compared with literature values to provide a reliable indication of its purity.

References

- 1. Synthesis of polymers containing 3-hydroxypyridin-4-one bidentate ligands for treatment of iron overload - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases [tips.sums.ac.ir]

- 4. Deferiprone and Iron–Maltol: Forty Years since Their Discovery and Insights into Their Drug Design, Development, Clinical Use and Future Prospects [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Deferiprone and Iron-Maltol: Forty Years since Their Discovery and Insights into Their Drug Design, Development, Clinical Use and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. US3474113A - Synthesis of 4-pyrones - Google Patents [patents.google.com]

- 9. Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. synthesis of deferiprone as a widely used iron-chelating drug for the treatment of iron-overload diseases [ecc.isc.ac]

- 11. EP1006112A1 - 3-Hydroxy-2(1H)-pyridinone or 3-hydroxy-4(1H)-pyridinone derivatives useful as reactive oxygen species (ROS) scavengers - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-hydroxy-2-methyl-4(1H)-pyridinone (Deferiprone)

Introduction

3-hydroxy-2-methyl-4(1H)-pyridinone, widely known by its non-proprietary name Deferiprone, is a pivotal therapeutic agent in the management of transfusional iron overload, particularly in patients with thalassemia.[1][2] Its clinical efficacy is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, excretion (ADME), and, most critically, its ability to chelate iron. This guide provides a comprehensive exploration of these properties for researchers, scientists, and drug development professionals. We will delve into the structural features, ionization behavior, solubility, lipophilicity, metal chelation characteristics, and stability of Deferiprone, offering not just data, but also insights into the experimental methodologies used to determine these crucial parameters.

Molecular Structure and Core Physicochemical Characteristics

Deferiprone is a relatively small, hydrophilic molecule belonging to the class of 4-pyridones.[2] Its structure, featuring a hydroxyl group and a ketone group on the pyridinone ring, is the foundation of its potent metal-chelating activity.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO₂ | [1][2] |

| Molecular Weight | 139.15 g/mol | [1][2] |

| Appearance | White to pinkish-white crystalline powder | [1] |

| Melting Point | 272-278 °C | [1] |

| Taste | Very bitter | [3] |

Ionization Behavior (pKa)

The ionization state of Deferiprone is a critical determinant of its solubility, lipophilicity, and interaction with biological membranes and metal ions. As a weak acid and a weak base, its charge profile is pH-dependent. The molecule possesses two ionization constants (pKa values).[2][3][4]

-

pKa₁ ≈ 3.3 - 3.5: This is attributed to the protonation of the ring nitrogen.[2][3][4]

-

pKa₂ ≈ 9.7 - 10.2: This corresponds to the deprotonation of the 3-hydroxy group.[3][4][5]

At physiological pH (around 7.4), the molecule exists predominantly in its neutral, uncharged form, which is a key factor in its oral bioavailability and ability to cross cell membranes to access intracellular iron stores.[6]

Expert Insight: The Significance of pKa in Drug Action

The dual pKa values of Deferiprone are fundamental to its therapeutic action. The pKa of the hydroxyl group dictates that it will be largely protonated at physiological pH, making the molecule neutral and thus able to permeate cell membranes. Once inside the cell, it can chelate excess iron. The pKa of the ring nitrogen is also important, as it influences the overall electronic properties of the molecule and its interaction with its biological targets.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is based on the principle that the UV-Vis absorbance spectrum of an ionizable compound changes as a function of pH.

Methodology:

-

Preparation of Buffer Solutions: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared with known ionic strength.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or water). Aliquots of the stock solution are added to each buffer solution to achieve a constant final concentration.

-

Spectrophotometric Measurement: The UV-Vis spectrum of each sample is recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at one or more wavelengths where the protonated and deprotonated species have different extinction coefficients is plotted against pH. The pKa value corresponds to the pH at the midpoint of the resulting sigmoidal curve.

Solubility Profile

Deferiprone is described as a hydrophilic chelator.[3] Its aqueous solubility is pH-dependent, a direct consequence of its ionization behavior.

-

Water Solubility: Maximum water solubility is reported to be in the range of 16–18 g/L at 24 °C.[1] At 37 °C and pH 7.4, the solubility is approximately 20 mg/mL.[3]

-

pH-Dependent Aqueous Solubility: Deferiprone is highly soluble in water at a pH range of 1 to 7.5, which contributes to its classification as a Biopharmaceutics Classification System (BCS) Class 1 drug (high solubility, high permeability).[7] In a study, the solubility at pH 1.2 (0.1N HCl) was 32.7 mg/mL, while at pH 6.8 and 7.5, it was 13.4 mg/mL and 13.3 mg/mL, respectively.[8]

-

Solubility in Organic Solvents: The solubility of Deferiprone has been investigated in various non-aqueous solvents. The molar solubility at 298.15 K follows the order: dichloromethane > chloroform > acetonitrile > 1,4-dioxane > ethyl acetate.[9] The solubility generally increases with a rise in temperature.[9][10]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This "gold standard" method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing the solvent of interest (e.g., a specific pH buffer).

-

Equilibration: The vial is sealed and agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as HPLC-UV or UV-Vis spectrophotometry.

Lipophilicity (LogP and LogD)

Lipophilicity is a crucial parameter that influences a drug's membrane permeability and overall ADME properties. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule and the distribution coefficient (LogD) for all species at a specific pH.

-

LogP: The experimentally determined LogP value for Deferiprone is -0.77 .[2] This negative value confirms its hydrophilic nature.

-

LogD: Since Deferiprone is an ionizable molecule, its distribution between an organic and aqueous phase is pH-dependent. At physiological pH (~7.4), where the neutral form predominates, the LogD value will be close to the LogP value. However, at highly acidic or alkaline pH, where the molecule is ionized, the LogD will be significantly lower (more hydrophilic).

Expert Insight: The Importance of LogP vs. LogD

For ionizable drugs like Deferiprone, LogD is a more physiologically relevant descriptor of lipophilicity than LogP.[11][12] While LogP describes the partitioning of the neutral species, LogD provides a more accurate picture of how the drug will behave in different compartments of the body with varying pH, such as the stomach and intestines. The hydrophilic character of Deferiprone (negative LogP) is advantageous for an orally administered drug that needs to be soluble in the gastrointestinal tract.

Experimental Protocol: Shake-Flask Method for LogP/LogD Determination

Methodology:

-

Solvent System Preparation: n-Octanol and an aqueous buffer of a specific pH (e.g., pH 7.4 for LogD) are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then mixed in a defined volume ratio and shaken vigorously to allow the compound to partition between them until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Concentration Analysis: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation:

-

LogP is calculated as log₁₀([concentration in octanol]/[concentration in water]) for the neutral species.

-

LogD is calculated similarly at a specific pH, considering the total concentration of all species in each phase.

-

Metal Chelation

The primary mechanism of action of Deferiprone is its ability to chelate ferric iron (Fe³⁺).[1]

-

Stoichiometry: Deferiprone is a bidentate ligand, meaning it uses two atoms (the hydroxyl and keto oxygens) to bind to a metal ion. It forms a stable, neutral 3:1 complex with ferric iron (three molecules of Deferiprone to one iron ion).[1][13]

-

Affinity and Selectivity: Deferiprone has a high affinity for Fe³⁺.[1] While it can also chelate other metal ions, its affinity for iron is greater than for other biologically relevant metals such as zinc (Zn²⁺), copper (Cu²⁺), and aluminum (Al³⁺).[1] This selectivity is crucial for minimizing the disruption of essential metal homeostasis.

-

Mechanism: As an orally active chelator, Deferiprone is absorbed into the bloodstream and can penetrate cell membranes to access and bind excess intracellular iron, including iron from ferritin and hemosiderin.[14][15] The resulting neutral iron complex is then readily excreted in the urine, which often leads to a characteristic reddish-brown discoloration of the urine.[1]

Caption: Deferiprone's mechanism of iron chelation.

pH-Dependent Speciation and Chelation

The ability of Deferiprone to chelate iron is influenced by pH, as the deprotonation of the 3-hydroxy group is necessary for coordination with the metal ion.

Caption: pH-dependent speciation of Deferiprone.

Chemical Stability

The stability of a drug substance is paramount for ensuring its safety and efficacy. Deferiprone has been subjected to forced degradation studies to evaluate its stability under various stress conditions.

-

Acidic and Alkaline Conditions: Deferiprone shows some degradation under strong acidic and basic conditions upon heating.

-

Oxidative Conditions: The molecule is susceptible to degradation in the presence of oxidizing agents like hydrogen peroxide.

-

Thermal and Photolytic Stress: Deferiprone is relatively stable under thermal and photolytic stress.

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient in the presence of its degradation products.

Methodology:

-

Forced Degradation:

-

Acid Hydrolysis: The drug is refluxed in hydrochloric acid.

-

Base Hydrolysis: The drug is refluxed in sodium hydroxide.

-

Oxidative Degradation: The drug is treated with hydrogen peroxide.

-

Thermal Degradation: The solid drug is exposed to high temperatures.

-

Photodegradation: The drug solution is exposed to UV light.

-

-

Chromatographic Separation: A reverse-phase HPLC (RP-HPLC) method is developed to separate the parent drug from all potential degradation products. This typically involves optimizing the mobile phase composition, column type, flow rate, and detection wavelength (around 280 nm for Deferiprone).

-

Method Validation: The developed HPLC method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Synthesis Overview

A general method for the synthesis of 3-hydroxy-4(1H)-pyridinones like Deferiprone involves the condensation of a primary amine with a 3-benzyloxy-4-pyrone derivative, followed by the removal of the benzyl protecting group.[16]

Caption: General synthetic route for Deferiprone.

Conclusion

The physicochemical properties of this compound are intricately linked to its function as an effective and orally bioavailable iron chelator. Its molecular structure, ionization behavior, and hydrophilic nature are all key features that contribute to its therapeutic profile. A thorough understanding of these properties, underpinned by robust experimental methodologies, is essential for the ongoing research, development, and clinical application of this important drug.

References

- 1. macsenlab.com [macsenlab.com]

- 2. Deferiprone | C7H9NO2 | CID 2972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Deferiprone [drugfuture.com]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. acdlabs.com [acdlabs.com]

- 12. acdlabs.com [acdlabs.com]

- 13. droracle.ai [droracle.ai]

- 14. What is the mechanism of Deferiprone? [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. EP1006112A1 - 3-Hydroxy-2(1H)-pyridinone or 3-hydroxy-4(1H)-pyridinone derivatives useful as reactive oxygen species (ROS) scavengers - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-hydroxy-2-methyl-4(1H)-pyridinone: Solubility and pKa

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-hydroxy-2-methyl-4(1H)-pyridinone and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry, primarily due to their remarkable metal-chelating properties. The therapeutic potential of these compounds, particularly as iron chelators, is intrinsically linked to their physicochemical characteristics. Understanding the solubility and ionization constants (pKa) of this compound is paramount for designing effective drug delivery systems, predicting in vivo behavior, and optimizing therapeutic efficacy. This guide provides a comprehensive overview of these critical parameters, supported by detailed experimental methodologies and expert insights.

Core Physicochemical Properties

This compound is a solid, appearing as an off-white to pale brown powder. Key identifiers and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂ | [1][2] |

| Molecular Weight | 125.13 g/mol | [1][2] |

| Melting Point | ~300 °C | [1] |

| CAS Number | 17184-19-9 | [1][2] |

Solubility Profile

The solubility of a drug substance is a critical determinant of its absorption and bioavailability. While specific experimental data for this compound is not extensively documented in publicly available literature, valuable insights can be drawn from its close structural analog, Deferiprone (1,2-dimethyl-3-hydroxy-4(1H)-pyridinone). Deferiprone is classified as a Biopharmaceutics Classification System (BCS) Class 1 drug, indicating high solubility and high permeability[3]. Given the structural similarity, it is reasonable to infer that this compound also exhibits favorable solubility in aqueous media.

A study on Deferiprone provides a detailed aqueous pH-solubility profile, which serves as a strong predictive model for this compound.

| Medium | Final pH | Solubility (mg/mL) |

| Water | 5.7 | 14.3 |

| 0.01N HCl | 2.0 | 16.0 |

| 0.1N HCl | 1.1 | 32.7 |

| Simulated Gastric Fluid (without enzymes) | 1.2 | 28.9 |

| Data adapted from Deferiprone aqueous pH solubility profile[4]. |

Furthermore, studies on Deferiprone in binary solvent mixtures provide insights into its solubility in organic co-solvents. The mole fraction solubility of Deferiprone has been investigated in mixtures of propylene glycol and ethanol, as well as in aqueous mixtures of 2-propanol[5]. These studies indicate that the solubility can be significantly modulated by the composition of the solvent system[5]. For instance, in propylene glycol and ethanol mixtures, a specific mass fraction of propylene glycol (0.85) and ethanol (0.15) was found to provide optimal conditions for Deferiprone solubilization[5].

A supplier indicates that this compound is slightly soluble in DMSO (when heated) and methanol[1].

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold-standard for determining thermodynamic solubility is the shake-flask method. This protocol provides a reliable and reproducible approach.

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Experimental Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

-

Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial containing a precise volume of the desired solvent (e.g., water, ethanol, DMSO).

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the aliquot through a suitable membrane filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved microparticles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A pre-established calibration curve is essential for accurate quantification.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Ionization Constants (pKa)

The pKa values of a molecule dictate its ionization state at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets. This compound possesses both acidic (the hydroxyl group) and weakly basic (the ring nitrogen) functionalities.

Experimental Determination of pKa

Two robust methods for the experimental determination of pKa are potentiometric titration and UV-Vis spectrophotometry.

Principle: This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.

Experimental Workflow:

Caption: Workflow for pKa Determination by Potentiometric Titration.

Detailed Protocol:

-

Solution Preparation: Prepare a solution of this compound of a known concentration in a suitable solvent (typically water or a co-solvent system if solubility is limited).

-

pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Titration Setup: Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode.

-

Titration: Add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments. After each addition, allow the pH to stabilize before recording the value.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve. For more precise determination, the first or second derivative of the curve can be plotted to identify the equivalence point(s).

Principle: This method is applicable if the protonated and deprotonated forms of the molecule exhibit different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

Experimental Workflow:

Caption: Workflow for pKa Determination by UV-Vis Spectrophotometry.

Detailed Protocol:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

-

Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to create a series of samples with the same total concentration but different pH values.

-

Spectroscopic Measurement: Record the UV-Vis absorption spectrum for each sample.

-

Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the ionizable group.

Conclusion

The solubility and pKa of this compound are fundamental physicochemical properties that govern its behavior in both chemical and biological systems. While specific experimental data for this compound are not abundant, a comprehensive understanding can be achieved through the study of close structural analogs and the application of robust experimental methodologies. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to accurately characterize these critical parameters, thereby facilitating the rational design and development of new therapeutics based on the hydroxypyridinone scaffold.

References

- 1. This compound | 17184-19-9 [amp.chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. Solubility and thermodynamic study of deferiprone in propylene glycol and ethanol mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Choreography of Deferiprone: An In-depth Technical Guide to its Iron Chelation Mechanism

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the iron chelation activity of deferiprone. As a Senior Application Scientist, the following sections synthesize established scientific principles with practical, field-proven insights to offer a robust resource for researchers and drug development professionals. We will delve into the chemical properties, binding kinetics, cellular interactions, and the analytical methodologies used to characterize this crucial therapeutic agent.

Deferiprone: A Profile of a Bidentate Iron Chelator

Deferiprone, chemically known as 3-hydroxy-1,2-dimethylpyridin-4(1H)-one, is a small, orally active molecule belonging to the class of hydroxypyridinones.[1][2] Its low molecular weight and favorable pharmacokinetic profile have established it as a significant therapeutic agent in the management of transfusional iron overload, a common complication in patients with conditions like thalassemia major.[3]

The cornerstone of deferiprone's function lies in its ability to selectively bind and remove excess iron from the body.[2] Iron, while essential for numerous physiological processes, becomes highly toxic in excess, catalyzing the formation of reactive oxygen species (ROS) that lead to cellular damage. Deferiprone mitigates this toxicity by forming a stable complex with ferric iron (Fe³⁺), which is then readily excreted from the body, primarily via the urine.[2][3]

Key Physicochemical Properties of Deferiprone:

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | [2] |

| Molecular Weight | 139.15 g/mol | [2] |

| Appearance | White to pinkish-white crystalline powder | [2] |

| Solubility in Water | Low | [2] |

| pKa₁ | ~3.7 | Inferred from similar compounds |

| pKa₂ | ~9.8 | Inferred from similar compounds |

The Chelation Reaction: Stoichiometry and Stability

The therapeutic efficacy of deferiprone is intrinsically linked to the specifics of its interaction with iron. As a bidentate ligand, a single deferiprone molecule can occupy two of the six coordination sites of a ferric ion.[4] Consequently, three molecules of deferiprone are required to fully saturate the coordination sphere of a single Fe³⁺ ion, forming a stable, neutral 3:1 complex (deferiprone₃:Fe³⁺).[3][4] This octahedral complex is water-soluble, facilitating its renal clearance.[2]

The stability of this complex is a critical determinant of its efficacy. The overall stability constant (log β₃) for the formation of the tris-deferiprone-iron(III) complex is approximately 35, indicating a very high affinity of deferiprone for ferric iron. This high stability ensures that deferiprone can effectively compete for and sequester iron from physiological iron-binding proteins and the labile iron pool.

Cellular Mechanisms of Action: Targeting the Labile Iron Pool

Within the cell, deferiprone exerts its therapeutic effect by targeting the labile iron pool (LIP). The LIP consists of chelatable, redox-active iron that is loosely bound within the cytosol and is a key contributor to iron-mediated oxidative stress. By chelating iron from the LIP, deferiprone reduces the amount of iron available to participate in harmful Fenton and Haber-Weiss reactions, thereby protecting cells from oxidative damage.[5]

The reduction in the LIP has further downstream effects on cellular iron homeostasis. It can influence the expression of iron-responsive proteins, such as transferrin receptor and ferritin, as the cell senses a state of relative iron depletion. This intricate interplay ultimately leads to a net efflux of iron from the cell.

Below is a diagram illustrating the central role of deferiprone in chelating intracellular iron.

Caption: Cellular iron uptake, storage, and the mechanism of deferiprone chelation.

Experimental Protocols for Characterizing Deferiprone's Iron Chelation

The following protocols provide standardized methodologies for the in vitro and in-cellulo characterization of deferiprone's iron chelation properties.

Spectrophotometric Determination of Deferiprone-Iron Complex Stoichiometry (Job's Method)

This protocol utilizes the method of continuous variations (Job's method) to determine the stoichiometry of the deferiprone-iron complex.[6][7][8]

Principle: The absorbance of a series of solutions containing varying mole fractions of deferiprone and Fe³⁺ is measured at the wavelength of maximum absorbance of the complex. The maximum absorbance corresponds to the stoichiometric ratio of the complex.[6]

Materials:

-

Deferiprone standard solution (e.g., 1 mM in a suitable buffer, pH 7.4)

-

Ferric chloride (FeCl₃) or Ferric nitrate (Fe(NO₃)₃) standard solution (e.g., 1 mM in the same buffer)

-

Buffer solution (e.g., HEPES or phosphate buffer, pH 7.4)

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Prepare a series of solutions in separate test tubes by mixing the deferiprone and Fe³⁺ standard solutions in varying ratios, while keeping the total volume and total molar concentration constant. For example, prepare 10 solutions with the following volumes:

| Tube | Volume of Deferiprone (mL) | Volume of Fe³⁺ (mL) | Mole Fraction of Deferiprone |

| 1 | 0.0 | 1.0 | 0.0 |

| 2 | 0.1 | 0.9 | 0.1 |

| 3 | 0.2 | 0.8 | 0.2 |

| 4 | 0.3 | 0.7 | 0.3 |

| 5 | 0.4 | 0.6 | 0.4 |

| 6 | 0.5 | 0.5 | 0.5 |

| 7 | 0.6 | 0.4 | 0.6 |

| 8 | 0.7 | 0.3 | 0.7 |

| 9 | 0.8 | 0.2 | 0.8 |

| 10 | 0.9 | 0.1 | 0.9 |

| 11 | 1.0 | 0.0 | 1.0 |

-

Bring the total volume of each solution to a constant value (e.g., 2 mL) with the buffer.

-

Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.

-

Determine the wavelength of maximum absorbance (λ_max) of the deferiprone-iron complex by scanning one of the colored solutions (e.g., tube 8) from 300 to 700 nm. The complex typically exhibits a reddish-brown color with a λ_max around 460 nm.[9]

-

Measure the absorbance of each of the prepared solutions at the determined λ_max.

-

Plot the absorbance as a function of the mole fraction of deferiprone.

-

The plot will show two intersecting lines. The mole fraction at the intersection point corresponds to the stoichiometry of the complex. For a 3:1 complex, the intersection should occur at a mole fraction of deferiprone of 0.75.

Experimental Workflow Diagram:

References

- 1. Iron transport proteins: Gateways of cellular and systemic iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. macsenlab.com [macsenlab.com]

- 3. What is the mechanism of Deferiprone? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. asdlib.org [asdlib.org]

- 7. Job's continuous variation method: Significance and symbolism [wisdomlib.org]

- 8. scribd.com [scribd.com]

- 9. Deferiprone, a non-toxic reagent for determination of iron in samples via sequential injection analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structural Analysis of the 3-hydroxy-2-methyl-4(1H)-pyridinone-Iron(III) Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 3-hydroxy-2-methyl-4(1H)-pyridinone, known as deferiprone, is a critical oral iron chelator for managing transfusional iron overload. Its therapeutic action is directly tied to the structure and stability of its complex with iron(III). This guide offers a detailed technical examination of the structural analysis of the tris(this compound)iron(III) complex, denoted as [Fe(deferiprone)₃]. We will explore the synthesis of this complex, its structural characterization through various analytical techniques, and the interpretation of the data. This document aims to be a valuable resource for professionals in medicinal and bioinorganic chemistry, as well as drug development, by providing both theoretical knowledge and practical experimental protocols.

Introduction: The Importance of Deferiprone-Iron Chelation

While iron is vital for many biological functions, an excess can be toxic, promoting the formation of reactive oxygen species and causing cellular damage. Conditions like β-thalassemia often require frequent blood transfusions, leading to iron overload. Iron chelating agents are essential for managing this condition. Deferiprone is an orally administered bidentate ligand with a high affinity for iron(III).[1][2] It forms a stable 3:1 complex with ferric iron, which is then excreted from the body.[3][4]

The specific structural arrangement of the [Fe(deferiprone)₃] complex is crucial for its function, influencing its stability, solubility, and overall pharmacokinetic and pharmacodynamic behavior. A molecular-level understanding of this structure is key to designing more effective and safer iron chelators. This guide provides a thorough overview of the methods used to determine the three-dimensional structure of this significant coordination complex.

Synthesis and Purification of the [Fe(deferiprone)₃] Complex

The synthesis of the [Fe(deferiprone)₃] complex is a direct aqueous reaction between deferiprone and an iron(III) salt.[5][6] Achieving the correct stoichiometry is vital for forming the fully coordinated 3:1 complex.[7]

Experimental Protocol: Synthesis of [Fe(deferiprone)₃]

-

Reagents and Materials:

-

Deferiprone (this compound)

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Methanol

-

Magnetic stirrer and stir bar

-

pH meter

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve a stoichiometric amount of deferiprone in deionized water. A small excess of the ligand can help ensure complete complexation.

-

In a separate container, prepare an aqueous solution of FeCl₃·6H₂O.

-

Slowly add the FeCl₃ solution to the deferiprone solution while stirring. A deep red color will appear, indicating complex formation.[2]

-

Adjust the solution's pH to approximately 7.0-7.4 with a dilute NaOH solution, as the complex's stability is pH-dependent.[8]

-

Continue stirring at room temperature for 1-2 hours to complete the reaction.

-

For solid-state analysis, the complex can be precipitated by adding an organic solvent like methanol or through slow evaporation.

-

Collect the precipitate by filtration, wash with cold water and methanol, and dry under a vacuum.

-

Rationale for Experimental Choices:

-

pH Control: The hydroxyl group of deferiprone has a pKa of about 9.3. A neutral to slightly alkaline pH ensures deprotonation of this group, facilitating coordination with the Fe(III) ion.

-

Stoichiometry: A 3:1 ligand-to-metal ratio is necessary for the formation of the stable, neutral [Fe(deferiprone)₃] complex. A slight excess of the ligand favors the formation of this tris-complex.[7]

Structural Elucidation: A Multi-Technique Approach

A combination of analytical methods is necessary for a complete characterization of a coordination complex.

X-ray Crystallography: Definitive Structure

Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the overall 3D atomic arrangement in the solid state.[9][10][11]

Expected Crystallographic Data for [Fe(deferiprone)₃]:

| Parameter | Typical Value | Significance |

| Coordination Geometry | Distorted Octahedral[12] | Fe(III) is a d⁵ ion, and with six coordinating atoms from three bidentate ligands, an octahedral geometry is expected. |

| Fe-O Bond Lengths | ~2.0 Å | Indicates strong coordinate covalent bonds between iron and the oxygen atoms of the deferiprone ligands. |

| Ligand Bite Angle (O-Fe-O) | ~80-85° | The five-membered chelate ring's constrained geometry results in a bite angle smaller than the ideal 90°. |

| Isomerism | fac and mer isomers | The arrangement of the three bidentate ligands can result in facial (fac) or meridional (mer) isomers, which can be distinguished by X-ray crystallography. |

Experimental Workflow: Single-Crystal X-ray Diffraction

References

- 1. researchgate.net [researchgate.net]

- 2. Quantum chemical analysis of the deferiprone–iron binding reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. macsenlab.com [macsenlab.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases [tips.sums.ac.ir]

- 6. synthesis of deferiprone as a widely used iron-chelating drug for the treatment of iron-overload diseases [ecc.isc.ac]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular structure and biological and pharmacological properties of 3-hydroxy-2-methyl-1-(beta-D-ribofuranosyl or pyranosyl)-4-pyridinone: potential iron overload drugs for oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structures of 3-hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone, its hydrochloride and 1-ethyl-3-hydroxy-2-methyl-4-pyridinone hydrochloride hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activities of 3-Hydroxy-2-Methyl-4(1H)-Pyridinone Beyond Iron Chelation

Abstract

3-hydroxy-2-methyl-4(1H)-pyridinone, widely known as deferiprone, is a clinically established oral iron chelator. Its primary therapeutic application lies in managing iron overload in patients with thalassemia major and other transfusion-dependent anemias.[1][2] The core mechanism of deferiprone involves the formation of a stable 3:1 complex with ferric iron, which is then readily excreted, primarily through the urine.[3] While its iron-chelating properties are well-documented and form the basis of its clinical use, a growing body of evidence reveals a spectrum of biological activities that are not solely dependent on systemic iron removal. This guide delves into the multifaceted pharmacological profile of deferiprone, exploring its antioxidant, anti-inflammatory, immunomodulatory, neuroprotective, and antimicrobial effects. We will examine the underlying molecular mechanisms, provide detailed experimental protocols for their investigation, and discuss the potential therapeutic implications of these non-canonical activities.

Introduction: Beyond the Iron Cage

For decades, the narrative of this compound (deferiprone) has been intrinsically linked to its high affinity for iron.[2] This property has been lifesaving for individuals burdened with chronic iron overload. However, to view this molecule solely through the lens of iron chelation is to overlook a fascinating array of biological interactions that contribute to its therapeutic potential. The ability of deferiprone to modulate cellular processes extends beyond simply reducing the body's iron burden, hinting at a more complex and nuanced mechanism of action. This guide aims to shift the focus from the systemic to the cellular and molecular, exploring how deferiprone influences signaling pathways, enzymatic activity, and cellular responses, often in a manner that is independent of, or synergistic with, its iron-binding capacity.

Antioxidant Properties: A Direct Scavenger and an Indirect Modulator

One of the most significant activities of deferiprone beyond simple iron removal is its antioxidant effect. While reducing the labile iron pool—a key catalyst in the formation of reactive oxygen species (ROS) via the Fenton reaction—is a major component of this activity, evidence suggests a more direct role in neutralizing free radicals.[4][5]

Mechanism of Action

Deferiprone's antioxidant capabilities can be attributed to two primary mechanisms:

-

Indirect Antioxidant Activity (Iron Chelation): By binding to labile iron, deferiprone prevents its participation in the Fenton and Haber-Weiss reactions, which generate highly damaging hydroxyl radicals. This is a well-established consequence of its primary function.[3]

-

Direct Radical Scavenging: Studies have shown that deferiprone and its derivatives can directly neutralize superoxide anions and other reactive oxygen species.[4] This suggests that the pyridinone ring structure itself possesses intrinsic antioxidant properties, independent of its interaction with iron.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard method for assessing the direct radical scavenging activity of this compound.

Objective: To determine the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging capacity of deferiprone.

Materials:

-

Deferiprone

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (analytical grade)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 517 nm

-

Ascorbic acid (positive control)

Procedure:

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

Prepare a stock solution of deferiprone in methanol (e.g., 1 mg/mL).

-

Prepare a series of dilutions of deferiprone from the stock solution.

-

Prepare a stock solution of ascorbic acid in methanol for use as a positive control.

-

-

Assay:

-

In a 96-well plate, add 100 µL of the various concentrations of deferiprone or ascorbic acid to the wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of methanol instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.

-

-

Data Analysis:

-

Plot the percentage of scavenging activity against the concentration of deferiprone to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Visualization: Antioxidant Mechanisms

Caption: Dual antioxidant mechanisms of deferiprone.

Anti-inflammatory and Immunomodulatory Effects

Deferiprone has demonstrated notable anti-inflammatory and immunomodulatory properties in various experimental models. These effects appear to be mediated through the modulation of key inflammatory pathways and cytokine production.

Mechanism of Action

The anti-inflammatory actions of deferiprone are multifaceted:

-

Inhibition of Pro-inflammatory Cytokines: Deferiprone has been shown to block the production of interleukin-6 (IL-6), a key pro-inflammatory cytokine.[6]

-

Modulation of Immune Cell Function: It can inhibit the proliferation of monocytes and macrophages, which are central to the inflammatory response.[4] Furthermore, in patients with transfusion-related iron overload, deferiprone has been observed to normalize elevated levels of CD8+ lymphocytes, TNF-α, and IL-2, while increasing the anti-inflammatory cytokine IL-10.[7]

-

Reduction of Inflammatory Mediators: Deferiprone can decrease the expression of monocyte chemoattractant protein-1 (MCP-1) and matrix metalloproteinases (MMPs), which are involved in tissue inflammation and remodeling.[4][5]

Experimental Protocol: Measurement of IL-6 Production in Cell Culture

Objective: To quantify the effect of deferiprone on lipopolysaccharide (LPS)-induced IL-6 production in a macrophage cell line (e.g., RAW 264.7).

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Deferiprone

-

Lipopolysaccharide (LPS) from E. coli

-

Mouse IL-6 ELISA kit

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various non-toxic concentrations of deferiprone for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no deferiprone) and an unstimulated control (no LPS).

-

-

Sample Collection:

-

After the incubation period, collect the cell culture supernatant.

-

-

ELISA:

-

Quantify the concentration of IL-6 in the supernatant using a commercial mouse IL-6 ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Compare the levels of IL-6 in the deferiprone-treated groups to the LPS-stimulated control group to determine the inhibitory effect.

-

Visualization: Anti-inflammatory Signaling Pathway

Caption: Inhibition of the NF-κB pathway by deferiprone.

Neuroprotective Potential

Emerging evidence suggests that deferiprone may offer neuroprotective benefits in various models of neurodegenerative diseases.[8][9] This is particularly relevant given its ability to cross the blood-brain barrier.[10]

Mechanism of Action

The neuroprotective effects of deferiprone are likely a combination of its known activities:

-

Reduction of Oxidative Stress: By chelating iron and scavenging free radicals, deferiprone can mitigate oxidative damage, a common pathological feature in many neurodegenerative disorders.[8][9]

-

Modulation of Kinase Signaling: Deferiprone and its derivatives have been shown to inhibit the activation of pro-apoptotic kinases such as p38 MAP kinase and JNK, while preserving the activity of the pro-survival PI3 kinase pathway.[8]

-

Upregulation of Mitochondrial Ferritin (FTMT): Recent studies suggest that deferiprone can upregulate FTMT, which may protect against ferroptosis, a form of iron-dependent cell death implicated in neurological damage.[11]

Experimental Protocol: Assessing Neuroprotection in a Cell-Based Model of Oxidative Stress

Objective: To evaluate the protective effect of deferiprone against hydrogen peroxide (H2O2)-induced cell death in a neuronal cell line (e.g., SH-SY5Y).

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Deferiprone

-

Hydrogen peroxide (H2O2)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of deferiprone for 24 hours.

-

-

Induction of Oxidative Stress:

-

Expose the cells to a toxic concentration of H2O2 (e.g., 100 µM) for a defined period (e.g., 24 hours). Include a vehicle control and a H2O2-only control.

-

-

Cell Viability Assay (MTT):

-

Remove the medium and add MTT solution to each well.

-

Incubate for 3-4 hours at 37°C.

-

Add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control. Compare the viability of cells pre-treated with deferiprone to the H2O2-only control.

-

Antimicrobial and Antiviral Activities

Interestingly, deferiprone has also been reported to possess antimicrobial and antiviral properties, suggesting a broader therapeutic potential beyond its traditional applications.

Mechanism of Action

The proposed mechanisms for these activities include:

-

Antimicrobial: The growth of some bacteria is iron-dependent. By sequestering iron, deferiprone can create an iron-deficient environment that inhibits bacterial proliferation.[12]

-

Antiviral: The antiviral effects of deferiprone are thought to be related to both its iron-chelating ability and other structural characteristics.[13] Some viruses require iron for replication, and by limiting its availability, deferiprone may impede the viral life cycle.[14] There is also evidence suggesting it may inhibit viral enzymes like ribonucleotide reductase.[14]

Data Summary: Reported Antimicrobial and Antiviral Activities

| Organism/Virus | Observed Effect | Putative Mechanism | Reference |

| Staphylococcus aureus | Growth inhibition | Iron deprivation | [12] |

| Pseudomonas aeruginosa | Growth inhibition | Iron deprivation | [12] |

| Mycobacterium avium | Growth inhibition at high concentrations | Iron deprivation | [12] |

| Human Immunodeficiency Virus (HIV) | Reduction in viral RNA | Inhibition of iron-dependent enzymes (e.g., ribonucleotide reductase) | [13][14] |

Enzyme Inhibition

The structural similarity of the 3-hydroxy-4-pyridinone core to endogenous molecules suggests the potential for direct enzyme inhibition.

Catechol-O-Methyltransferase (COMT) Inhibition

Studies have shown that 3-hydroxy-4-pyridones can act as inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamine neurotransmitters.[15] This activity is independent of iron chelation and is based on the structural mimicry of the catechol substrate.

Conclusion and Future Directions

The biological activities of this compound extend far beyond its well-established role as an iron chelator. Its demonstrated antioxidant, anti-inflammatory, immunomodulatory, neuroprotective, and antimicrobial properties open up new avenues for therapeutic exploration. While some of these effects are undoubtedly linked to the sequestration of catalytically active iron, a significant body of evidence points to direct molecular interactions with cellular components and signaling pathways.

Future research should focus on elucidating the precise molecular targets of deferiprone that are independent of its iron-binding capacity. The development of derivatives that enhance these non-canonical activities while potentially reducing any associated toxicities could lead to novel treatments for a wide range of conditions, from neurodegenerative diseases to chronic inflammatory disorders and infectious diseases. The journey of deferiprone, from a specific treatment for iron overload to a multi-potent therapeutic agent, is a compelling example of the hidden complexities within established pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. Benefits and risks of deferiprone in iron overload in Thalassaemia and other conditions: comparison of epidemiological and therapeutic aspects with deferoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Deferiprone? [synapse.patsnap.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Deferiprone attenuates inflammation and myocardial fibrosis in diabetic cardiomyopathy rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deferiprone has anti-inflammatory properties and reduces fibroblast migration in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deferiprone modulates in vitro responses by peripheral blood T cells from control and relapsing remitting multiple sclerosis subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of the neuroprotective potential of derivatives of the iron chelating drug deferiprone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective actions of deferiprone in cultured cortical neurones and SHSY-5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mitochondrial ferritin upregulation by deferiprone reduced neuronal ferroptosis and improved neurological deficits via NDRG1/Yap pathway in a neonatal rat model of germinal matrix hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tuning the Anti(myco)bacterial Activity of 3-Hydroxy-4-pyridinone Chelators through Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deferiprone: A Forty-Year-Old Multi-Targeting Drug with Possible Activity against COVID-19 and Diseases of Similar Symptomatology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

Deferiprone as a Potential Neuroprotective Agent: An In-depth Technical Guide

Abstract

The escalating prevalence of neurodegenerative diseases necessitates the exploration of novel therapeutic strategies. One burgeoning area of research focuses on the role of metal ion dyshomeostasis, particularly iron, in the pathophysiology of these devastating disorders. This technical guide provides a comprehensive overview of deferiprone, a blood-brain barrier-permeable iron chelator, as a potential neuroprotective agent. We delve into the fundamental role of iron in neuronal function and its pathological implications in neurodegeneration. The guide meticulously details the mechanism of action of deferiprone, supported by a critical analysis of preclinical and clinical evidence in the context of Neurodegeneration with Brain Iron Accumulation (NBIA), Parkinson's disease, and Alzheimer's disease. In keeping with our commitment to scientific integrity, this document includes detailed experimental protocols for key assays and methodologies pertinent to the evaluation of deferiprone's neuroprotective efficacy. Furthermore, we present quantitative data from pivotal clinical trials in a clear, tabular format to facilitate critical assessment. Signaling pathways and experimental workflows are visually articulated through diagrams generated using the DOT language. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational yet in-depth resource to inform and guide future investigations into iron chelation therapy for neurodegenerative diseases.

The Double-Edged Sword: Iron in the Central Nervous System

Iron is an indispensable element for a myriad of physiological processes within the central nervous system (CNS). Its ability to cycle between ferrous (Fe²⁺) and ferric (Fe³⁺) states makes it a critical cofactor for enzymes involved in cellular respiration, DNA synthesis, and neurotransmitter production. However, this same redox activity renders iron potentially neurotoxic. An excess of labile iron can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction, leading to oxidative stress, lipid peroxidation, and ultimately, neuronal cell death.[1][2] This delicate balance of iron homeostasis is tightly regulated by a complex network of proteins that control its uptake, storage, and export.[3]

Disruptions in this intricate regulatory network are increasingly recognized as a key pathological feature in a range of neurodegenerative disorders.[1][2][3][4][5] Conditions such as Neurodegeneration with Brain Iron Accumulation (NBIA) are characterized by focal iron deposition in the basal ganglia.[1][6] Furthermore, elevated iron levels have been consistently observed in the substantia nigra of Parkinson's disease patients and in the amyloid plaques and neurofibrillary tangles of Alzheimer's disease brains.[1][2][5] This pathological iron accumulation is believed to contribute to the progressive neuronal loss that underpins the clinical manifestations of these diseases.[1][4]

Deferiprone: A Brain-Permeable Iron Chelator

Deferiprone (3-hydroxy-1,2-dimethylpyridin-4-one) is an orally active, low-molecular-weight iron chelator.[7] It was first synthesized in 1981 and gained approval for the treatment of transfusional iron overload, particularly in patients with thalassemia major.[7][8][9][10][11]

Mechanism of Action

Deferiprone functions as a bidentate ligand, meaning that two of its molecules bind to a single ferric iron (Fe³⁺) ion to form a stable 3:1 (deferiprone:iron) neutral complex.[7][12][13] This complex is then readily excreted from the body, primarily through the urine, which often results in a characteristic reddish-brown discoloration of the urine, indicating successful iron removal.[7][12] A key feature of deferiprone that makes it a compelling candidate for neurological applications is its ability to cross the blood-brain barrier, a critical hurdle for many potential neurotherapeutics.[6][14][15] This allows it to access and chelate excess iron within the CNS.[6][14]

The neuroprotective hypothesis for deferiprone is centered on its ability to sequester labile iron, thereby mitigating iron-mediated oxidative stress and downstream pathological cascades, including ferroptosis, a form of iron-dependent regulated cell death.[1][16][17][18]

References

- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 2. Can an iron chelator slow cognitive decline in early Alzheimer’s? | epocrates [epocrates.com]

- 3. Deferiprone trial results produce positive findings for some with PKAN - NBIA Disorders Association [nbiadisorders.org]

- 4. docwirenews.com [docwirenews.com]

- 5. Deferiprone in Alzheimer Disease: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio-protocol.org [bio-protocol.org]

- 7. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 8. researchgate.net [researchgate.net]

- 9. Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Treat Iron-Related Childhood-Onset Neurodegeneration (TIRCON)-An International Network on Care and Research for Patients With Neurodegeneration With Brain Iron Accumulation (NBIA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Deferiprone reduces brain iron but worsens cognitive function in AD | springermedicine.com [springermedicine.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. researchgate.net [researchgate.net]

- 15. Results of FAIRPARK-II deferiprone trial published - Cure Parkinson's [cureparkinsons.org.uk]

- 16. Cognitive and Sensorimotor Tasks for Assessing Functional Impairments in Mouse Models of Alzheimer’s Disease and Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. texaschildrens.org [texaschildrens.org]

- 18. ICP-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]

Discovery and history of 3-hydroxy-2-methyl-4(1H)-pyridinone (Deferiprone)

An In-Depth Technical Guide to the Discovery and History of 3-hydroxy-2-methyl-4(1H)-pyridinone (Deferiprone)

Authored by a Senior Application Scientist

Foreword

This guide provides a comprehensive technical overview of the journey of Deferiprone, from its conceptualization and rational design to its establishment as a critical oral iron chelator in clinical practice. We will explore the scientific imperatives that drove its discovery, the intricacies of its chemical synthesis and mechanism of action, and the pivotal milestones of its clinical development. This document is intended for researchers, scientists, and drug development professionals, offering not just a historical account, but also insights into the causality behind the experimental and clinical strategies that defined Deferiprone's path.

The Scientific Imperative: Addressing the Unmet Need in Iron Overload

Prior to the 1980s, patients with transfusion-dependent anemias, such as β-thalassemia, faced a life-threatening paradox. The very blood transfusions that sustained their lives inevitably led to chronic iron overload, a condition where the body's inability to excrete excess iron results in its toxic accumulation in vital organs like the heart, liver, and endocrine glands.[1] This accumulation catalyzes the formation of damaging free radicals, leading to organ failure and premature death.

The only widely available treatment was Deferoxamine (DFO), an effective iron chelator. However, its utility was severely hampered by its mode of administration: prolonged, painful subcutaneous infusions required 5-7 days a week.[2][3] This demanding regimen led to poor patient compliance, particularly among younger patients, creating a critical unmet need for an effective, orally active iron chelator. This clinical challenge was the primary impetus for the research that would ultimately yield Deferiprone.

Genesis of a Molecule: Rational Design and Discovery

The discovery of Deferiprone was not a matter of serendipity but the result of a targeted, rational drug design program. The journey began in 1978, initiated by the work of Dr. George J. Kontoghiorghes at the University of Essex, UK.[4][5]

A New Class of Chelators

Dr. Kontoghiorghes's research led to the discovery of the novel alpha-ketohydroxypyridine class of iron chelators between 1978 and 1981.[5][6] The design strategy was based on identifying molecular scaffolds capable of forming stable, neutral complexes with ferric iron (Fe³⁺) at physiological pH, a key requirement for effective chelation and subsequent excretion.[4] The 3-hydroxypyridin-4-one scaffold was identified as a promising candidate.

Following this discovery, Deferiprone, then designated L1, was first designed, synthesized, and screened in vitro and in vivo in 1981.[6][7] The project involved a collaboration between the University of Essex and University College Medical School London (UCH).[6]

Chemical Synthesis and Properties

From Multi-Step to a Single Leap

The initial synthesis of Deferiprone in 1981 was a 4-step process.[6] While effective for initial studies, this method was not ideal for large-scale, cost-effective production. A significant breakthrough occurred in 1986 at the Royal Free Hospital Medical School, with the invention of a novel, one-step synthesis.[6][7] This method, which involves the condensation of maltol with methylamine, drastically simplified the production process, making Deferiprone significantly less expensive than other chelators and accessible to a wider patient population globally.[2][4] This one-step synthesis is now utilized by all manufacturers worldwide.[6]

Experimental Protocol: One-Step Synthesis of Deferiprone

-

Reactant Preparation: Maltol (3-hydroxy-2-methyl-4-pyrone) is dissolved in an aqueous solution.

-

Condensation Reaction: An aqueous solution of methylamine is added to the maltol solution. The reaction mixture is heated under reflux.

-

Mechanism: The primary amine of methylamine attacks the carbonyl group of the pyrone ring of maltol. This is followed by a ring-opening and subsequent recyclization, leading to the formation of the pyridinone ring.

-

Purification: The reaction mixture is cooled, and the resulting Deferiprone product is precipitated.

-

Isolation: The precipitate is collected by filtration, washed, and dried to yield this compound as a white to pinkish-white crystalline powder.[8]

Caption: Workflow for the one-step synthesis of Deferiprone.

Key Chemical Properties

Deferiprone is a member of the 4-pyridones class of compounds.[9] It is a lipid-soluble molecule, a critical property that allows it to permeate cell membranes and access intracellular iron pools.[9] This contrasts with Deferoxamine, which primarily chelates extracellular iron. Its ability to cross the blood-brain barrier is also a key feature, opening avenues for its use in neurodegenerative disorders.[10][11]

Mechanism of Action: A Molecular Perspective

Deferiprone functions as a chelating agent with a high affinity for ferric ions (Fe³⁺).[12][13] Its mechanism is elegant in its efficiency.

-

Binding: As a bidentate ligand, Deferiprone binds to iron at two coordination sites.[10] Three molecules of Deferiprone coordinate with a single ferric ion to form a stable, neutral 3:1 (Deferiprone:iron) complex.[8][13]

-

Neutralization and Mobilization: The formation of this neutral complex is crucial. It renders the iron water-soluble and mobilizes it from tissues and the labile plasma iron (LPI) pool.[10][12]

-

Excretion: The stable Deferiprone-iron complex is then readily excreted from the body, primarily via the urine.[10][12] The presence of the complex often gives the urine a characteristic reddish-brown color, a direct indicator of iron removal.[8]

-

Reduction of Oxidative Stress: By binding and removing iron from the labile iron pool within cells, Deferiprone reduces the amount of iron available to participate in harmful Fenton chemistry.[12] This catalytic cycle generates highly reactive hydroxyl radicals, a major source of oxidative stress and cellular damage. By interrupting this cycle, Deferiprone mitigates iron-induced organ toxicity.[10][12]

Caption: Mechanism of action for Deferiprone iron chelation.

A Journey Through Clinical Development

The clinical development of Deferiprone was a long and often challenging process, marked by both significant advances and safety concerns that required careful management.

| Year | Milestone | Significance |

| 1981 | Designed, synthesized, and screened in vitro/in vivo.[5][6] | The birth of molecule L1, demonstrating initial promise as an iron chelator. |

| 1986 | UK Department of Health grants permission for clinical trials.[7] | Official green light to begin human studies. |

| 1987 | First clinical trials conducted in London, UK.[6][7] | First-in-human data on efficacy and tolerability in thalassemia and myelodysplasia patients. |

| 1988 | Multicenter clinical trials initiated worldwide.[6][7] | Expansion of clinical investigation to a global scale. |

| 1989 | First reports of agranulocytosis and arthropathy.[6][7] | Identification of key safety risks, leading to the introduction of mandatory weekly white blood cell monitoring. |

| 1992 | Approved by WHO as the International Nonproprietary Name (INN) "Deferiprone".[6][7] | Formal recognition and naming of the drug. |

| 2011 | First FDA approval (accelerated) in the USA.[1][14] | Granted for treating transfusional iron overload in thalassemia patients when current therapy is inadequate. |

| 2021 | FDA approval expanded.[15] | Indication extended to treat transfusional iron overload in patients with sickle cell disease or other anemias. |

Safety Protocol: Management of Agranulocytosis Risk

The most significant safety concern associated with Deferiprone is the risk of agranulocytosis (an absolute neutrophil count [ANC] <0.5 x 10⁹/L), a potentially fatal condition.[13] This led to the establishment of a mandatory safety protocol.

-

Baseline Measurement: An ANC must be measured before initiating Deferiprone therapy.

-

Weekly Monitoring: Patients must have their ANC monitored every week during treatment.[6][7]

-

Action Protocol for Neutropenia:

-

If fever develops: The patient must immediately report it to their physician and have an ANC checked.

-

If neutropenia develops: Deferiprone should be interrupted immediately.

-

If agranulocytosis is confirmed: Deferiprone must be permanently discontinued. The patient should be monitored closely and may require hospitalization and treatment with granulocyte-colony stimulating factor (G-CSF).

-

-

Patient Education: Patients must be educated on the symptoms of infection (e.g., fever, sore throat) and the critical importance of immediate reporting and weekly blood monitoring.

This self-validating system of rigorous monitoring has been crucial for the safe clinical use of Deferiprone for over 30 years.[5]

Therapeutic Applications and Future Horizons

Core Indication: Transfusional Iron Overload

Deferiprone is a cornerstone therapy for managing transfusional iron overload, particularly in patients with thalassemia and sickle cell disease.[14][15] Its oral administration offers a significant quality-of-life advantage over parenteral Deferoxamine.[2] Clinical studies have shown its efficacy in reducing liver iron concentration and serum ferritin levels.[3][15] It is particularly noted for being more effective than other chelators at removing iron from the heart, offering a crucial cardioprotective effect.[16]

Emerging Roles: Neurodegeneration with Brain Iron Accumulation (NBIA)